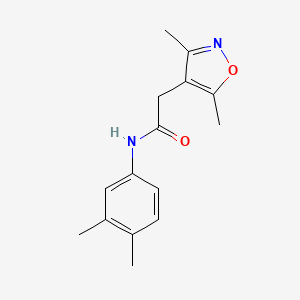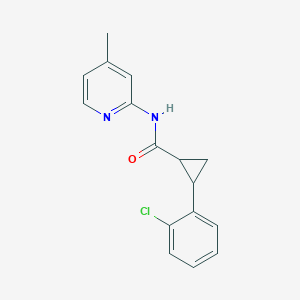
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. FPPP has been widely studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide involves the modulation of serotonin and dopamine neurotransmission in the brain. 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide acts as a serotonin and dopamine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters back into the presynaptic neuron. This leads to an increase in the concentration of serotonin and dopamine in the synaptic cleft, which in turn enhances their neurotransmission.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and enhanced cognitive function. 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has also been shown to have neuroprotective effects, particularly in models of cerebral ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide for lab experiments is its high selectivity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in the brain. However, one of the limitations of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide is its relatively low potency compared to other compounds in its class, which may limit its usefulness in certain experimental paradigms.
Future Directions
Future research on 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, future studies could investigate the use of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide in combination with other compounds to enhance its efficacy and reduce potential side effects. Finally, the development of more potent and selective derivatives of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide could lead to the discovery of new therapeutic agents for the treatment of these disorders.
Synthesis Methods
The synthesis of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide involves the reaction of 2-fluorophenylpiperazine with propargylamine in the presence of a catalyst such as copper iodide. The resulting product is then reacted with phosgene to form the carboxamide group. The overall yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a high affinity for serotonin and dopamine receptors in the brain, which are known to be involved in the regulation of mood, emotion, and cognition.
properties
IUPAC Name |
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-2-7-16-14(19)18-10-8-17(9-11-18)13-6-4-3-5-12(13)15/h2-6H,1,7-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBOLIQQOMGRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)
![3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7461436.png)



![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)
![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)


![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
